Home > Products > Screening Compounds P123176 > Tetraacetyldigoxin
Tetraacetyldigoxin - 29701-13-1

Tetraacetyldigoxin

Catalog Number: EVT-14830431
CAS Number: 29701-13-1
Molecular Formula: C49H72O18
Molecular Weight: 949.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tetraacetyldigoxin is classified under cardiac glycosides, which are compounds known for their ability to increase cardiac contractility and regulate heart rhythm. The primary source of digoxin is the leaves of Digitalis plants, but tetraacetyldigoxin is synthesized in laboratories for research purposes. It falls under the category of modified cardiac glycosides, which are designed to improve upon the efficacy and safety profiles of their parent compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of tetraacetyldigoxin typically involves the acetylation of digoxin using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The following steps outline a common synthetic route:

  1. Preparation: Digoxin is dissolved in an appropriate solvent (e.g., dichloromethane).
  2. Acetylation: Acetic anhydride is added to the solution along with a catalytic amount of pyridine.
  3. Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
  4. Workup: The reaction is quenched with water, and the organic layer is extracted.
  5. Purification: The crude product is purified using column chromatography.

This method allows for the selective introduction of acetyl groups at specific hydroxyl sites on the digoxin molecule, resulting in tetraacetyldigoxin with enhanced lipophilicity and altered pharmacokinetics.

Chemical Reactions Analysis

Reactions and Technical Details

Tetraacetyldigoxin can undergo various chemical reactions typical for cardiac glycosides, including hydrolysis under acidic or basic conditions, leading to the release of acetic acid and regeneration of digoxin. Additionally, it can participate in redox reactions due to its steroid structure, which may influence its biological activity.

For instance:

  • Hydrolysis Reaction:
    Tetraacetyldigoxin+H2ODigoxin+4CH3COOH\text{Tetraacetyldigoxin}+\text{H}_2\text{O}\rightarrow \text{Digoxin}+4\text{CH}_3\text{COOH}

This reaction illustrates how tetraacetyldigoxin can revert to its parent compound under certain conditions.

Mechanism of Action

Process and Data

Tetraacetyldigoxin exerts its pharmacological effects primarily through inhibition of the sodium-potassium ATPase pump in cardiac myocytes. This inhibition leads to increased intracellular sodium levels, which subsequently increases calcium influx via sodium-calcium exchange mechanisms. The result is enhanced myocardial contractility (positive inotropic effect) and improved cardiac output.

Research indicates that modifications like those seen in tetraacetyldigoxin can impact binding affinity and efficacy at this target compared to digoxin, potentially leading to differences in therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 810 g/mol.
  • Appearance: Typically a white crystalline powder.
  • Solubility: More soluble in organic solvents compared to digoxin due to acetylation.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to hydrolysis.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar compounds.

These properties suggest that tetraacetyldigoxin may have distinct handling requirements compared to digoxin.

Applications

Scientific Uses

Tetraacetyldigoxin is primarily used in pharmacological research to explore its potential benefits over traditional digoxin therapy. Studies focus on:

  • Cardiovascular Research: Investigating improved efficacy and safety profiles for heart failure treatment.
  • Metabolic Studies: Understanding how structural modifications affect metabolism and pharmacokinetics.
  • Therapeutic Development: Exploring new formulations that leverage tetraacetyldigoxin's properties for better patient outcomes.

Properties

CAS Number

29701-13-1

Product Name

Tetraacetyldigoxin

IUPAC Name

[(2R,3R,4S,6S)-3-[(2R,4S,5R,6R)-4-acetyloxy-5-[(2R,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate

Molecular Formula

C49H72O18

Molecular Weight

949.1 g/mol

InChI

InChI=1S/C49H72O18/c1-23-44(64-29(7)53)36(61-26(4)50)20-42(59-23)66-46-25(3)60-43(21-38(46)63-28(6)52)67-45-24(2)58-41(19-37(45)62-27(5)51)65-32-12-14-47(8)31(17-32)10-11-34-35(47)18-39(54)48(9)33(13-15-49(34,48)56)30-16-40(55)57-22-30/h16,23-25,31-39,41-46,54,56H,10-15,17-22H2,1-9H3/t23-,24-,25-,31-,32+,33-,34-,35+,36+,37+,38+,39-,41-,42-,43-,44-,45-,46-,47+,48+,49?/m1/s1

InChI Key

RASGVLIRXOAHJT-KXDZLFOKSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC(=O)C)O[C@@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.